![molecular formula C7H12N4 B13617132 5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole is a compound that features a triazole ring substituted with a pyrrolidinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the pyrrolidinyl group.
Substitution: Substitution reactions can occur at the methyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(2-pyrrolidinyl)isoxazole
- 3-(2-pyrrolidinyl)-1H-pyrazole
- 3-(2-pyrrolidinyl)-1H-imidazole
Uniqueness
5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a pyrrolidinyl group makes it a versatile scaffold for various applications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m0/s1 |
InChI Key |
NYWMQSMKGVCQED-LURJTMIESA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


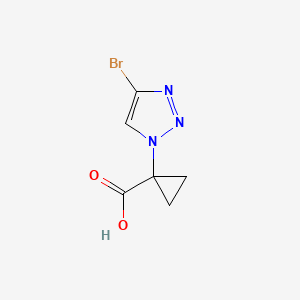
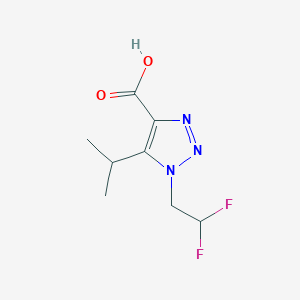
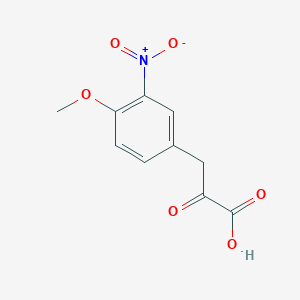
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
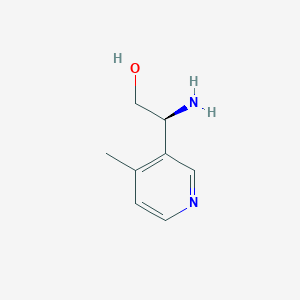
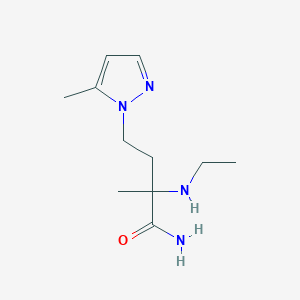
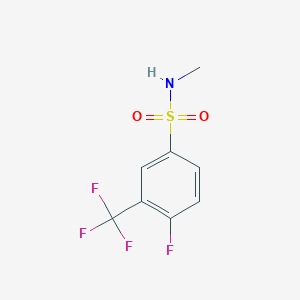
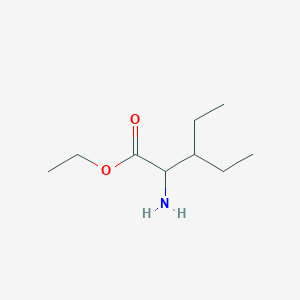
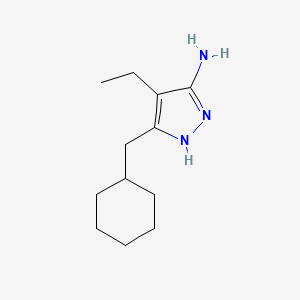
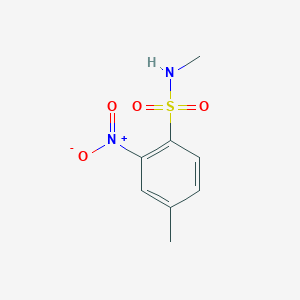
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
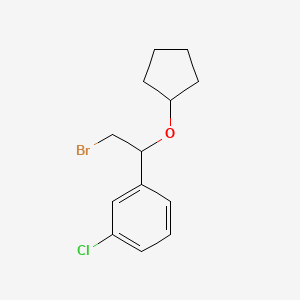
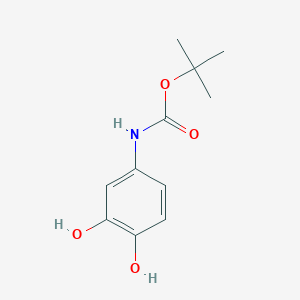
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
